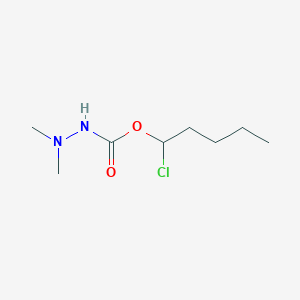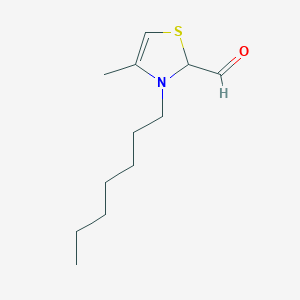
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde is a heterocyclic organic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method includes the reaction of heptanal with 4-methylthiazole in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carboxylic acid.
Reduction: 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
科学研究应用
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用机制
The mechanism of action of 3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-Methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde: Lacks the heptyl group, making it less hydrophobic.
Uniqueness
3-Heptyl-4-methyl-2,3-dihydro-1,3-thiazole-2-carbaldehyde is unique due to its specific combination of functional groups and the presence of a heptyl chain, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
95596-41-1 |
|---|---|
分子式 |
C12H21NOS |
分子量 |
227.37 g/mol |
IUPAC 名称 |
3-heptyl-4-methyl-2H-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C12H21NOS/c1-3-4-5-6-7-8-13-11(2)10-15-12(13)9-14/h9-10,12H,3-8H2,1-2H3 |
InChI 键 |
SILHUORQVFJFEL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCN1C(SC=C1C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


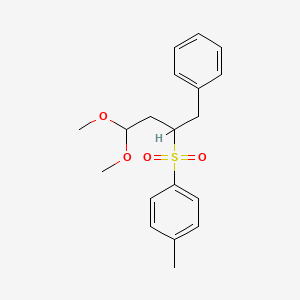
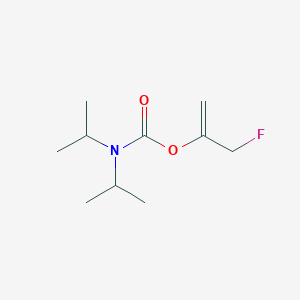
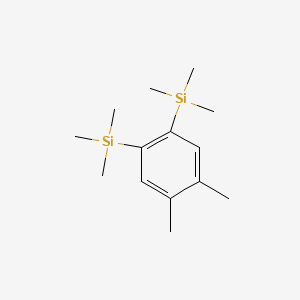


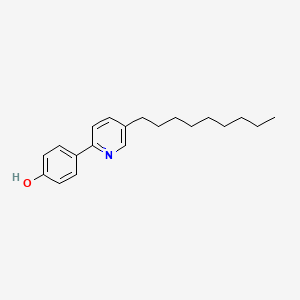
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)

![Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine](/img/structure/B14337579.png)


